1-(pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(Pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both pyrazine and pyrrole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of pyrazine derivatives with pyrrole-2-carbaldehyde under controlled conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazine or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.
Major Products:
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: 1-(Pyrazin-2-yl)-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrazine or pyrrole derivatives depending on the reagents used.
Scientific Research Applications
1-(Pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or luminescent properties.
Mechanism of Action
The mechanism of action of 1-(pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde is not fully elucidated, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular signaling pathways.
Comparison with Similar Compounds
3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: Another heterocyclic compound with similar structural features.
2-(Pyrazin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidine: A compound with a pyrimidine ring instead of a pyrrole ring.
Uniqueness: 1-(Pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of pyrazine and pyrrole rings, which confer distinct electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.
Properties
IUPAC Name |
1-pyrazin-2-ylpyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-2-1-5-12(8)9-6-10-3-4-11-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYJUFIGSXUQKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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